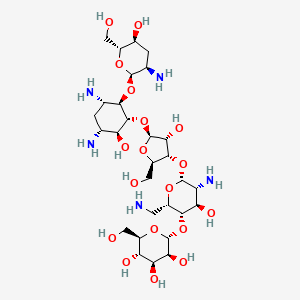

lividomycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リビドマイシン A は、広域スペクトルのアミノグリコシド系抗生物質です。 結核菌や緑膿菌など、グラム陽性菌とグラム陰性菌の両方に対して効果があります .

2. 製法

合成経路と反応条件: リビドマイシン A の合成には、2-デオキシストレプタミンを特定の糖部分でグリコシル化することが含まれます。 反応条件には、通常、グリコシルドナーとアクセプターを制御された温度と pH 条件下で使用して、グリコシド結合の正しい立体化学を確保することが含まれます .

工業生産方法: リビドマイシン A の工業生産は、一般的には、特定のストレプトマイセス菌株を用いた発酵プロセスによって行われます。 これらの菌は栄養豊富な培地で培養され、抗生物質は発酵液から抽出され精製されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lividomycin A involves the glycosylation of 2-deoxystreptamine with specific sugar moieties. The reaction conditions typically include the use of glycosyl donors and acceptors under controlled temperature and pH conditions to ensure the correct stereochemistry of the glycosidic bonds .

Industrial Production Methods: Industrial production of this compound is generally achieved through fermentation processes using specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, and the antibiotic is extracted and purified from the fermentation broth .

化学反応の分析

反応の種類: リビドマイシン A は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、分子中に存在するヒドロキシル基を修飾することができます。

還元: この反応は、アミノ基に影響を与える可能性があります。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 条件には、通常、所望の反応経路を確保するための制御された温度と pH が含まれます .

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはアルデヒドの形成につながる可能性があり、還元はアミンを生じる可能性があります .

4. 科学研究の応用

リビドマイシン A は、科学研究において幅広い用途を持ち、次のものを含みます。

科学的研究の応用

Scientific Research Applications

Lividomycin A is utilized in various scientific research domains:

- Chemistry : It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomal RNA.

- Biology : Researchers investigate its mechanisms of bacterial resistance and explore the development of new antibiotics.

- Medicine : this compound is employed in treating bacterial infections, particularly those caused by resistant strains .

- Industry : It is used in the production of other aminoglycoside antibiotics and as a reference standard for quality control.

Efficacy in Respiratory Infections

A clinical study involving patients with various respiratory infections demonstrated that this compound was effective in treating refractory bronchiectasis. Of the 15 patients treated, 73.3% showed positive responses, with notable improvements observed in those previously resistant to other antibiotics .

| Infection Type | Number of Patients | Excellent Response | Good Response | Fair Response |

|---|---|---|---|---|

| Bronchiectasis | 15 | 0 | 5 | 6 |

| Acute Bronchopneumonia | 7 | 1 | 5 | 1 |

Treatment of Tuberculosis

| Treatment Group | Sputum Conversion Rate (3 Months) | Sputum Conversion Rate (6 Months) |

|---|---|---|

| Combined Therapy | 53.4% | 54.2% |

| Monotherapy | 26.1% | 31.8% |

Resistance Mechanisms

Research has indicated that the development of resistance to this compound occurs at a slower rate compared to kanamycin in Pseudomonas aeruginosa and Mycobacterium tuberculosis, but is comparable in Staphylococcus aureus. Enzymatic inactivation studies have shown that resistant strains can phosphorylate this compound, leading to reduced efficacy .

Industrial Production

This compound is produced industrially through fermentation processes utilizing specific strains of Streptomyces bacteria. These bacteria are cultured in nutrient-rich media, followed by extraction and purification from the fermentation broth.

作用機序

リビドマイシン A は、細菌リボソームRNA、特に16S rRNAのA部位に結合することによって効果を発揮します。 この結合はタンパク質合成プロセスを妨害し、コドンの誤読と細菌の増殖阻害につながります . 分子標的は、翻訳プロセスに関与するリボソームRNAと関連タンパク質です .

類似化合物との比較

類似化合物: リビドマイシン A は、カナマイシン、ゲンタマイシン、ネオマイシン、トブラマイシン、パロモマイシン、ブチロシン、イスタマイシン、アプラマイシンなど、他のアミノグリコシド系抗生物質と構造的に類似しています。

- カナマイシン

- ゲンタマイシン

- ネオマイシン

- トブラマイシン

- パロモマイシン

- ブチロシン

- イスタマイシン

- アプラマイシン

- ヒグロマイシン B

独自性: リビドマイシン A をこれらの類似化合物と区別するものは、そのユニークなグリコシド結合と特定の糖部分であり、これはその独特の抗菌スペクトルと耐性プロファイルに貢献しています .

結論として、リビドマイシン A は、科学研究と医学において多様な用途を持つ、貴重なアミノグリコシド系抗生物質です。そのユニークな構造と作用機序により、細菌の耐性を研究し、新しい抗生物質を開発するための重要な化合物となっています。

生物活性

Lividomycin A, a member of the aminoglycoside antibiotic family, has garnered attention for its broad-spectrum antibacterial activity. It is particularly noted for its effectiveness against various Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and resistance profiles based on diverse research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the decoding process and leading to misreading of mRNA. This action results in the production of nonfunctional proteins, ultimately causing bacterial cell death .

Key Features:

- Broad-spectrum activity : Effective against a wide range of bacterial pathogens.

- Target specificity : Primarily targets the bacterial ribosome, minimizing effects on human cells.

Case Studies

-

Respiratory Infections :

- In a study involving 15 patients with refractory bronchiectasis, 73.3% showed a positive response to this compound at a dosage of 1 g/day over one week. Notably, good cures were reported in 5 patients and fair cures in 6 patients .

- For patients with acute bronchopneumonia, this compound achieved excellent to fair cures across all cases treated .

- In Vitro Susceptibility Testing :

Summary Table of Clinical Findings

| Infection Type | Patient Count | Excellent Cure | Good Cure | Fair Cure | No Effect |

|---|---|---|---|---|---|

| Bronchiectasis | 15 | 0 | 5 | 6 | 4 |

| Acute Bronchopneumonia | 7 | 1 | 5 | 1 | 0 |

| Lobar Pneumonia | 1 | 0 | 0 | 0 | 1 |

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed in certain bacterial strains. Research indicates that enzymatic inactivation plays a significant role in this resistance:

- Enzymatic Resistance : Clinical isolates of staphylococci demonstrated varying levels of susceptibility to this compound due to the presence of modifying enzymes that can inactivate the antibiotic .

Resistance Profiles

The development of resistance is often attributed to:

- Aminoglycoside-modifying enzymes (AMEs) : These enzymes can modify this compound, rendering it ineffective against certain strains.

- Genetic factors : Horizontal gene transfer among bacteria contributes to the spread of resistance traits.

特性

CAS番号 |

11111-23-2 |

|---|---|

分子式 |

C29H55N5O18 |

分子量 |

761.8 g/mol |

IUPAC名 |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |

InChIキー |

DBLVDAUGBTYDFR-SWMBIRFSSA-N |

SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |

正規SMILES |

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |

外観 |

Solid powder |

Key on ui other cas no. |

36441-41-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

lividomycin mannosyldeoxyparomomycin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。